Product packaging for 2-(Chloromethyl)-2-propyloxane(Cat. No.:)

2-(Chloromethyl)-2-propyloxane

Cat. No.: B13196501
M. Wt: 176.68 g/mol
InChI Key: VTVIKNCREGNRRU-UHFFFAOYSA-N
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Description

Contextual Significance of Chloromethyl-Substituted Cyclic Ethers in Chemical Research

Chloromethyl-substituted cyclic ethers are a class of compounds that have garnered considerable attention in organic synthesis. The chloromethyl group serves as a versatile handle for chemical modification. For instance, compounds like chloromethyl methyl ether (MOM-Cl) are widely used as protecting groups for alcohols due to their ease of introduction and subsequent removal under specific conditions. wikipedia.orgorgsyn.org The reactivity of the chloromethyl group allows for its conversion into a wide array of other functional groups, thereby expanding the synthetic utility of the parent cyclic ether.

The reactivity of these ethers is exemplified by the cleavage reactions they can undergo. For example, the reaction of alkyl chlorosulfinates with tetrahydrofuran (B95107), a related cyclic ether, results in the formation of 4-chlorobutylalkyl ethers. lookchem.com This type of ring-opening reaction highlights the electrophilic nature of the carbon bearing the chlorine atom, which can be targeted by various nucleophiles.

Historical Overview of Tetrahydropyran (B127337) Derivatives in Synthetic Chemistry

The tetrahydropyran ring system, the core structure of 2-(chloromethyl)-2-propyloxane, is a ubiquitous motif in a vast number of natural products and biologically active compounds. acs.org This prevalence has historically driven significant research into methods for their synthesis and functionalization.

In the mid-20th century, the utility of dihydropyran for the protection of alcohols as tetrahydropyranyl (THP) ethers became a cornerstone of synthetic strategy. This method's robustness and the stability of the resulting THP ether to a wide range of reaction conditions, followed by its straightforward removal, solidified the importance of tetrahydropyran derivatives in multi-step synthesis.

Over the years, numerous methods for the synthesis of substituted tetrahydropyrans have been developed. These include palladium-catalyzed stereospecific cyclizations of hydroxy allylic alcohols, which allow for the controlled formation of 2,6-disubstituted tetrahydropyrans with high diastereoselectivity. acs.orgacs.org Other approaches involve the "clip-cycle" synthesis, an enantioselective method to produce di-, tri-, and spiro-substituted tetrahydropyrans. whiterose.ac.uk These advancements underscore the enduring importance of the tetrahydropyran scaffold in modern organic chemistry.

Structural Elucidation and Stereochemical Considerations for this compound

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. In a 2,2-disubstituted tetrahydropyran such as this compound, the two substituents at the C2 position will occupy axial and equatorial positions. The preferred conformation would likely place the sterically bulkier propyl group in the equatorial position to minimize 1,3-diaxial interactions.

Below is a table of properties for the related compound, 2-(chloromethyl)tetrahydropyran, which can provide an approximation of the physicochemical characteristics of this compound.

PropertyValueUnitSource
Molecular Weight134.60 g/mol Cheméo
Boiling Point53-54 / 12 mmHg°CChemicalBook
Density1.075g/mL at 25 °CChemicalBook
Refractive Index1.462n20/DChemicalBook

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO B13196501 2-(Chloromethyl)-2-propyloxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-(chloromethyl)-2-propyloxane

InChI

InChI=1S/C9H17ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3

InChI Key

VTVIKNCREGNRRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCO1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 2 Propyloxane and Analogues

Retrosynthetic Analysis of the 2-(Chloromethyl)-2-propyloxane Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. youtube.combeilstein-journals.org For this compound, the primary disconnections involve the C-O-C ether linkage of the oxane ring and the C-C bonds forming the propyl and chloromethyl substituents.

A primary retrosynthetic disconnection breaks the ether bond, leading to a diol precursor. This approach identifies a key intermediate, a substituted 1,5-pentanediol, which can undergo intramolecular cyclization. Further disconnection of the carbon-carbon bonds suggests simpler starting materials. This analysis highlights two main synthetic pathways: one that assembles the carbon skeleton first followed by ring closure, and another that builds the molecule from a pre-existing heterocyclic core.

Direct Synthesis Routes for the Oxane Ring System

The direct formation of the oxane ring is a cornerstone of this synthetic challenge. These methods can be broadly categorized into cyclization reactions and functional group interconversions.

Intramolecular cyclization is a common and effective strategy for forming cyclic ethers like oxanes. acs.orgaskfilo.com The formation of five- and six-membered rings is often favored in these reactions. libretexts.orgresearchgate.net One of the most prevalent methods is the Williamson ether synthesis, which involves the intramolecular reaction of a halo-alcohol or a diol derivative.

For the synthesis of this compound, a suitable precursor would be a 1,5-diol with the appropriate propyl and chloromethyl-precursor groups at the carbon that will become C2 of the oxane ring. The cyclization is typically promoted by a base, which deprotonates one of the hydroxyl groups to form an alkoxide that then displaces the other hydroxyl group (which has been converted into a better leaving group, such as a tosylate).

An alternative cyclization strategy involves the acid-catalyzed ring closure of a diol. askfilo.com In this approach, an acid protonates one hydroxyl group, converting it into a good leaving group (water), which is then displaced by the other hydroxyl group.

Cyclization StrategyPrecursor TypeReagentsKey Features
Intramolecular Williamson Ether SynthesisHalo-alcohol or Sulfonate-alcoholBase (e.g., NaH)Proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
Acid-Catalyzed CyclizationDiolAcid (e.g., H₂SO₄, TsOH)Favors the formation of thermodynamically stable rings.
Ring-Opening of EpoxidesEpoxide with a nucleophilic side chainBase or AcidThe ring expansion of an epoxide can lead to an oxetane (B1205548), and similar principles can be applied to larger rings. acs.org

The introduction of the chloromethyl group (-CH₂Cl) is a critical step that can be achieved at various stages of the synthesis. wikipedia.org One approach is to start with a precursor that already contains a functional group that can be converted to a chloromethyl group. For example, a hydroxymethyl group (-CH₂OH) can be converted to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or by an Appel reaction.

Alternatively, a chloromethyl group can be introduced directly onto a pre-formed ring or during the cyclization process. The Blanc chloromethylation reaction, which uses formaldehyde (B43269) and hydrogen chloride, is a classic method for introducing a chloromethyl group onto an aromatic ring, and similar principles can be adapted for other nucleophilic substrates. wikipedia.org Another method involves the use of chloromethylating agents such as chloromethyl chlorosulfate. researchgate.net

MethodReagent(s)SubstrateConditions
From a Hydroxymethyl GroupThionyl chloride (SOCl₂) or Appel reaction (PPh₃, CCl₄)AlcoholMild to moderate temperatures
Direct ChloromethylationFormaldehyde, HClNucleophilic substrateAcidic conditions
Using Chloromethylating AgentsChloromethyl chlorosulfateCarboxylic acids, alcoholsCan be used to form chloromethyl esters or ethers. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, temperature, and the use of catalysts.

The choice of solvent can significantly influence the rate and outcome of cyclization and substitution reactions. mdpi.comresearchgate.net Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, such as the intramolecular Williamson ether synthesis, by solvating the cation of the base and leaving the nucleophilic alkoxide more reactive. For acid-catalyzed reactions, non-coordinating solvents are often preferred to avoid interference with the catalyst.

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to side reactions, such as elimination or the formation of undesired byproducts. mdpi.com Therefore, careful temperature control is necessary to maximize the yield of the desired product. The concentration of reactants can also play a role, with high dilution conditions sometimes favoring intramolecular cyclization over intermolecular polymerization. libretexts.org

Both Lewis and Brønsted acids can be effective catalysts for the synthesis of oxanes. wikipedia.org Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, catalyze cyclization by protonating a hydroxyl group to create a better leaving group. askfilo.com

Lewis acids, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄), can also promote ring closure by coordinating to an oxygen atom, thereby activating it for nucleophilic attack. wikipedia.orgnih.gov Lewis acids are also known to catalyze the ring-opening of cyclic ethers, a reaction that can be synthetically useful but also a potential side reaction to be controlled. researchgate.netmdpi.com The choice of catalyst and its concentration must be carefully optimized to achieve the desired transformation efficiently and with high selectivity. In some cases, a combination of Lewis and Brønsted acids can provide synergistic effects.

Catalyst TypeExample(s)Role in Oxane Synthesis
Brønsted AcidH₂SO₄, p-TsOHProtonates hydroxyl groups, facilitating intramolecular nucleophilic attack. askfilo.com
Lewis AcidBF₃·OEt₂, SnCl₄, TiCl₄Activates oxygen-containing functional groups for cyclization or other transformations. wikipedia.orgnih.gov

Sustainable and Green Chemistry Approaches in Synthesis Process Development

The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. alfa-chemistry.comroyalsocietypublishing.org While specific green chemistry protocols for the synthesis of this compound are not extensively documented in dedicated literature, general principles of green ether and tetrahydropyran (B127337) synthesis can be applied to devise more environmentally benign routes.

One of the most common methods for ether synthesis is the Williamson ether synthesis, which traditionally involves an alkoxide and an alkyl halide. acs.org A greener adaptation of this method involves using weaker alkylating agents like esters at high temperatures, which can function as a homogeneous catalytic process and avoids the production of large amounts of salt byproducts. acs.org For a molecule like this compound, a potential green approach would involve the reaction of a suitable diol with a propyl-containing reactant under catalytic conditions that promote cyclization.

The use of solid acid or base catalysts, which can be easily separated and recycled, is a key tenet of green chemistry. For instance, the synthesis of vinyl methyl ether has been achieved sustainably using solid base catalysts derived from biomass. rsc.org Similarly, the synthesis of glycerol (B35011) ethers, which are structurally related to substituted oxanes, has been explored through greener pathways like biocatalysis for the hydrolysis of oxiranes and the use of glycerol carbonate as an intermediate. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another significant green chemistry tool. ajgreenchem.com This technique can dramatically reduce reaction times and often leads to cleaner reactions with higher yields, minimizing the need for extensive purification. ajgreenchem.com The one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives using a recyclable ionic liquid under microwave irradiation exemplifies a highly efficient and green protocol. ajgreenchem.com Such an approach, if adapted for this compound, would likely involve the condensation of a propyl-containing aldehyde or ketone, a source of the chloromethyl group, and a suitable oxygen-containing component.

The following table summarizes potential green chemistry strategies applicable to the synthesis of this compound and related ethers.

Green Chemistry PrincipleApplication to Oxane SynthesisPotential Benefits
Use of Catalysts Employing solid acid/base catalysts or biocatalysts for cyclization and etherification reactions. rsc.orgresearchgate.netEnhanced reaction rates, improved selectivity, catalyst recyclability, and reduced waste.
Atom Economy Designing one-pot, multi-component reactions where most atoms from the reactants are incorporated into the final product. ajgreenchem.comMaximizes efficiency and minimizes the formation of byproducts.
Use of Safer Solvents Utilizing water, ionic liquids, or solvent-free conditions. ajgreenchem.comrsc.orgReduces the use of volatile and toxic organic solvents, leading to a safer process and less environmental pollution.
Energy Efficiency Application of microwave irradiation to accelerate reaction rates. ajgreenchem.comShorter reaction times and potentially lower energy consumption compared to conventional heating.
Use of Renewable Feedstocks Starting from biomass-derived materials to synthesize the core structure. rsc.orgresearchgate.netReduces reliance on fossil fuels and promotes a circular economy.

By integrating these green chemistry principles, the synthesis of this compound can be envisioned to be more sustainable and environmentally friendly.

Synthesis of Structural Analogues and Isomers Bearing Chloromethyl and Propyl Substituents on Oxane Systems

The synthesis of structural analogues and isomers of this compound, particularly those with chloromethyl and propyl groups on an oxane (tetrahydropyran) ring system, can be achieved through various established synthetic methodologies. These methods often provide a high degree of stereocontrol, which is crucial for structure-activity relationship studies in medicinal chemistry and materials science.

A powerful and widely used method for constructing tetrahydropyran rings is the Prins cyclization . beilstein-journals.orgnih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net To synthesize analogues of this compound, a suitably substituted homoallylic alcohol could react with an aldehyde containing either the propyl or the chloromethyl group. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, leading to specific diastereomers. beilstein-journals.org For example, the use of certain Lewis acids can promote the formation of cis- or trans-2,6-disubstituted tetrahydropyrans with high selectivity. nih.gov

The following table provides examples of synthetic strategies for preparing substituted tetrahydropyrans, which could be adapted for the synthesis of analogues of this compound.

Synthetic StrategyDescriptionKey Features & Potential for Analogue Synthesis
Prins Cyclization Acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound to form a tetrahydropyran ring. beilstein-journals.orgresearchgate.netHighly versatile for creating various substitution patterns. The use of silyl-Prins cyclization can offer excellent stereoselectivity. beilstein-journals.org Can be used to introduce propyl and other alkyl groups at various positions.
Intramolecular Oxa-Michael Addition Cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. nih.govUseful for synthesizing tetrahydropyrans with specific functionalities. The stereochemistry can be influenced by the substrate and reaction conditions.
Williamson Ether Synthesis (Intramolecular) Cyclization of a halo-alcohol under basic conditions.A classic method for forming cyclic ethers. The starting material would be a diol that is selectively halogenated.
Baylis-Hillman Type Reaction A one-pot reaction involving a Michael addition followed by an intramolecular alkylation to form the tetrahydropyran ring. rsc.orgresearchgate.netCan be used to synthesize highly functionalized tetrahydropyrans, including those with exocyclic methylene (B1212753) groups.

For the synthesis of specific isomers, the starting materials would need to be carefully chosen. For instance, to obtain a 3-propyl-3-(chloromethyl)oxane, a different set of precursors would be required compared to the synthesis of the 2,2-disubstituted isomer. The synthesis of 3-chloro-2-(chloromethyl)-1-propene, a versatile building block, has been well-documented and could serve as a precursor for introducing the chloromethyl group in various synthetic strategies. orgsyn.org

The synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans via a DABCO-promoted intramolecular Michael addition of β-sulfonyl styrene (B11656) with 2-chloromethyl-1-propenol demonstrates a modern approach to constructing substituted tetrahydropyran rings that could be adapted for the synthesis of analogues. rsc.orgresearchgate.net This method allows for the formation of a C-O and a C-C bond in a single step with good stereocontrol. rsc.org

Reactivity and Chemical Transformations of 2 Chloromethyl 2 Propyloxane

Ring-Opening Reactions of the Oxane Moiety

The tetrahydropyran (B127337) ring is a cyclic ether and, like acyclic ethers, is generally resistant to cleavage. The stability of the six-membered ring is due to minimal ring strain, unlike smaller cyclic ethers such as epoxides (oxiranes) or oxetanes. Consequently, ring-opening reactions of 2-(chloromethyl)-2-propyloxane require forcing conditions or specific activation to proceed. These reactions can be broadly categorized into nucleophilic and acid-catalyzed pathways.

Direct nucleophilic attack on a carbon atom of the unactivated tetrahydropyran ring is energetically unfavorable due to the stability of the ether linkage and the poor leaving group ability of the alkoxide that would be formed. However, in specifically designed systems or under harsh conditions, such transformations can be induced. It is important to distinguish these from nucleophilic substitution reactions occurring at the chloromethyl group, which are far more common for this substrate. cymitquimica.com

The reaction of this compound with alcohols (alcoholysis) is not expected to cause the ring-opening of the oxane moiety under neutral or basic conditions. Instead, nucleophilic substitution at the chloromethyl group would be the predominant reaction, leading to the formation of an ether product while keeping the tetrahydropyran ring intact. For ring-opening to occur via alcoholysis, strong acid catalysis would be necessary to activate the ether oxygen.

Similar to alcoholysis, the reaction with amines (aminolysis) under standard conditions would result in the displacement of the chloride from the chloromethyl group to form the corresponding amine derivative. Ring-opening of the tetrahydropyran ring with an amine nucleophile is unlikely without acid catalysis.

The reaction with halide ions would likely not result in the ring-opening of the tetrahydropyran. Anionic reagents, particularly strong bases like organolithium compounds, could potentially induce elimination reactions if a proton is available on a carbon adjacent to the chloromethyl group, but ring-opening via nucleophilic attack on the ring is not a typical pathway.

The most plausible pathway for the cleavage of the tetrahydropyran ring in this compound is through acid catalysis. Both Brønsted and Lewis acids can be employed to activate the ether oxygen, making it a better leaving group and rendering the adjacent carbon atoms more susceptible to nucleophilic attack. mdpi.com

The general mechanism for acid-catalyzed ring-opening involves the protonation of the ring oxygen by a Brønsted acid or coordination to a Lewis acid. This is followed by the nucleophilic attack of a counter-ion or another nucleophile present in the reaction medium. In the case of this compound, the attack could, in principle, occur at either C2 or C6 of the tetrahydropyran ring. The regioselectivity of this attack would be influenced by both steric and electronic factors. The C2 position is a quaternary carbon, making it sterically hindered. However, the formation of a carbocation intermediate during the ring-opening process might be favored at this more substituted position.

A variety of Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), are known to promote the cleavage of cyclic ethers. mdpi.com For instance, the reaction of tetrahydropyran with acyl chlorides in the presence of a Lewis acid like nano-ZnO can lead to the formation of chloroesters. mdpi.com

Table 1: Examples of Lewis Acid-Catalyzed Ring-Opening of Cyclic Ethers

Cyclic EtherReagentLewis Acid CatalystProduct TypeReference
Tetrahydrofuran (B95107)Acyl Chloridenano-ZnOChloroester mdpi.com
TetrahydropyranAcyl Chloridenano-ZnOChloroester mdpi.com
2-MethyltetrahydrofuranAcyl Chloridenano-ZnOChloroester mdpi.com

This table presents examples of related reactions, as specific data for this compound is not available.

While no specific mechanistic studies for the ring-opening of this compound have been found, the mechanism can be inferred from studies on related tetrahydropyran systems. The acid-catalyzed ring-opening of tetrahydropyran acetals can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway being highly dependent on the solvent and the nature of the nucleophile. nih.gov Polar solvents tend to favor the Sₙ1 pathway, which involves the formation of an oxocarbenium ion intermediate, while nonpolar solvents favor the Sₙ2 pathway. nih.gov

For this compound, the C2 carbon is a quaternary center, which would disfavor a classic Sₙ2 attack. Therefore, a mechanism with significant Sₙ1 character is more likely under acid-catalyzed conditions. The process would start with the protonation of the ether oxygen, followed by the cleavage of the C2-O bond to form a tertiary carbocation at the C2 position. This carbocation would then be trapped by a nucleophile. The stability of this tertiary carbocation would be a driving force for the reaction to proceed via this pathway.

Table 2: Summary of Potential Reaction Pathways for this compound

Reaction TypeConditionsPrimary ReactionLikelihood of Ring-Opening
Nucleophilic SubstitutionNeutral/BasicAttack at Chloromethyl GroupVery Low
Acid-Catalyzed ReactionStrong AcidRing-OpeningPlausible
Lewis Acid-Mediated ReactionLewis AcidRing-OpeningPlausible

Nucleophilic Ring-Opening Pathways

Reactions Involving the Chloromethyl Group

The primary reactive center of this compound is the C-Cl bond of the chloromethyl substituent. This bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by various nucleophiles. Furthermore, the bond can undergo homolytic cleavage to participate in radical reactions or undergo oxidative addition in metal-mediated transformations.

The chloromethyl group of this compound is a primary alkyl chloride. As such, it is highly amenable to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular (SN2) mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration at the carbon center. An alternative unimolecular (SN1) pathway, involving the formation of a carbocation intermediate, is generally disfavored for primary chlorides unless stabilizing factors are present or reaction conditions strongly promote ionization. For tetrahydropyran systems, the choice of solvent can influence the mechanistic pathway; nonpolar solvents tend to favor SN2 pathways, while polar solvents can promote SN1-type reactions. nih.gov

The chloride of this compound can be substituted by other halogens, such as bromide or iodide, through the Finkelstein reaction. This equilibrium reaction involves treating the alkyl chloride with an alkali metal halide (e.g., NaI or KBr) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The precipitation of the less soluble sodium chloride in acetone drives the equilibrium toward the formation of the corresponding alkyl iodide or bromide, providing a straightforward method for halogen exchange.

The electrophilic nature of the chloromethyl carbon allows for the introduction of a wide array of functional groups via substitution with various nucleophiles. This versatility makes this compound a useful synthetic intermediate.

O-Nucleophiles: Alkoxide and phenoxide ions, typically generated by treating an alcohol or phenol (B47542) with a base (e.g., NaH), readily displace the chloride to form ethers under Williamson ether synthesis conditions. libretexts.org This reaction proceeds via an SN2 mechanism.

N-Nucleophiles: Nitrogen-based nucleophiles are highly effective in displacing the chloride. Sodium azide (B81097) is a particularly good nucleophile that cleanly converts the alkyl chloride to the corresponding alkyl azide. nih.govmasterorganicchemistry.com This azide can then be readily reduced to a primary amine. Other nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can also be used to synthesize the corresponding amines. ibchem.com

C-Nucleophiles: Carbon nucleophiles, most notably the cyanide ion (CN⁻), react with primary alkyl halides to form nitriles, thereby extending the carbon chain by one atom. chemrevise.orgchemguide.co.uk This reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent. chemguide.co.uk

S-Nucleophiles: Thiolates and other sulfur nucleophiles can be employed to form thioethers.

The following table summarizes representative nucleophilic substitution reactions at the chloromethyl position.

NucleophileReagentSolventProductReaction Type
I⁻NaIAcetone2-(Iodomethyl)-2-propyloxaneFinkelstein Reaction (SN2)
RO⁻RONaTHF/DMF2-(Alkoxymethyl)-2-propyloxaneWilliamson Ether Synthesis (SN2)
N₃⁻NaN₃DMF2-(Azidomethyl)-2-propyloxaneAzide Synthesis (SN2)
CN⁻KCNEthanol/DMSO(2-Propyloxan-2-yl)acetonitrileNitrile Synthesis (SN2)
RS⁻RSNaEthanol2-((Alkylthio)methyl)-2-propyloxaneThioether Synthesis (SN2)

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as a trialkyltin hydride (e.g., nBu₃SnH).

One significant application is in radical cyclization reactions. For instance, a radical generated at the chloromethyl position can add intramolecularly to a suitably positioned alkene or alkyne, forming a new carbocyclic or heterocyclic ring. A study on the synthesis of coumarin-annulated polycyclic heterocycles demonstrated a key step involving the radical cyclization of a 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one derivative. mdpi.com The reaction, initiated by nBu₃SnH and AIBN, proceeds via the formation of a carbon-centered radical at the methylene position, which then cyclizes onto an aromatic ring. mdpi.com

Another common radical transformation is reductive dechlorination, where the C-Cl bond is replaced by a C-H bond. researchgate.netnih.gov This is typically achieved using a hydrogen atom donor like tributyltin hydride in the presence of AIBN, effectively converting this compound into 2-methyl-2-propyloxane.

The chloromethyl group can participate in metal-mediated cross-coupling reactions to form new carbon-carbon bonds. A primary strategy involves the conversion of the alkyl chloride into an organometallic nucleophile, which then reacts with an electrophile in the presence of a transition metal catalyst.

A plausible pathway is through the formation of a Grignard reagent. Although the preparation of Grignard reagents from primary alkyl chlorides can be challenging due to their lower reactivity compared to bromides and iodides and potential side reactions, it can be achieved using activated magnesium (e.g., Rieke magnesium) or entrainment methods. wikipedia.org Once formed, the resulting (2-propyloxan-2-yl)methylmagnesium chloride can be used in various cross-coupling reactions.

In the Kumada coupling, this Grignard reagent would react with aryl, heteroaryl, or vinyl halides in the presence of a palladium or nickel catalyst, such as those bearing phosphine (B1218219) ligands, to yield the corresponding coupled products. nrochemistry.comorganic-chemistry.orgrsc.org The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. nrochemistry.com This approach allows for the direct connection of the tetrahydropyran moiety to various unsaturated systems.

Nucleophilic Substitution Reactions (SN1/SN2)

Chemo- and Regioselectivity in Multi-Functionalized this compound Transformations

In molecules containing multiple functional groups, the selective transformation of one group over others is a critical challenge. For derivatives of this compound bearing additional reactive sites, the outcome of a reaction depends on the relative reactivity of the functional groups under specific conditions.

The chloromethyl group is a primary alkyl halide, making it a good electrophile for SN2 reactions. Its reactivity can be compared to other electrophilic centers in the molecule. For example, in a hypothetical derivative containing both a chloromethyl group and an ester, the choice of nucleophile and conditions determines the reaction site. Strong, soft nucleophiles like cyanide would preferentially attack the more electrophilic benzylic-like carbon of the chloromethyl group over the carbonyl carbon of the ester under neutral or basic conditions. stackexchange.com Conversely, hard nucleophiles under conditions promoting nucleophilic acyl substitution might favor reaction at the ester.

The electronic environment significantly influences reactivity. Studies on related fluorinated tetrahydrothiophenes, derived from tetrahydropyran precursors, showed that the strong electron-withdrawing nature of a CF₃ group at the C2 position reduces the susceptibility of a neighboring hydroxymethyl group to oxidation and decreases the activity of a C5-chloro substituent in nucleophilic substitution. researchgate.net This suggests that substituents on the oxane ring of this compound could modulate the reactivity of the chloromethyl group, influencing chemo- and regioselectivity in complex transformations.

Derivatization Strategies and Functionalization of 2 Chloromethyl 2 Propyloxane

Introduction of Heteroatom Functionalities (Oxygen, Nitrogen, Sulfur, Phosphorus)

The chloromethyl group of 2-(chloromethyl)-2-propyloxane serves as a prime site for nucleophilic substitution, enabling the introduction of a variety of heteroatom-containing functional groups. This reactivity is fundamental to the synthesis of a diverse range of derivatives with tailored properties.

Oxygen-Containing Groups: Reactions with oxygen nucleophiles, such as alcohols and carboxylates, can be employed to introduce ether and ester functionalities, respectively. For instance, in the presence of a base, alcohols can displace the chloride to form the corresponding ethers. Similarly, carboxylate salts can react to yield ester derivatives.

Nitrogen-Containing Groups: A wide array of nitrogen functionalities can be incorporated by reacting with various nitrogen nucleophiles. Primary and secondary amines can readily displace the chloride to form the corresponding secondary and tertiary amines. Azide (B81097) ions are also effective nucleophiles, leading to the formation of azidomethyl derivatives, which are valuable precursors for the synthesis of triazoles via "click chemistry" or can be reduced to primary amines. The synthesis of spirocyclic N-heterocycles has been achieved through intramolecular C-N bond formations of derivatized oxetanes. nih.gov

Sulfur-Containing Groups: Thiols and their corresponding thiolates are excellent nucleophiles for attacking the chloromethyl group, leading to the formation of thioethers. msu.edu The high nucleophilicity of sulfur makes these reactions efficient. msu.edu

Phosphorus-Containing Groups: Phosphorus nucleophiles, such as phosphines, can react with the chloromethyl group to form phosphonium (B103445) salts. msu.edu These salts are useful intermediates in various organic transformations, including the Wittig reaction for alkene synthesis.

Carbon-Carbon Bond Forming Reactions for Chain Extension and Macrocycle Synthesis

The ability to form new carbon-carbon bonds is crucial for extending carbon chains and constructing larger, more complex molecules, including macrocycles. While direct C-C bond formation at the chloromethyl group using common organometallic reagents can be challenging due to the presence of the oxetane (B1205548) ring, several strategies employing related oxetane derivatives have proven successful.

One approach involves the use of carbanions or other nucleophilic carbon species to displace the chloride. For example, cyanide ions can be used to introduce a nitrile group, which can be further elaborated. The use of soft enolates in the presence of a Lewis acid has been shown to be an effective method for C-C bond formation with related haloalkanes.

The oxetane ring itself can participate in reactions that lead to chain extension and macrocyclization. For instance, the reaction of oxetanes with α-imino carbenes, generated in situ, can lead to the formation of larger heterocyclic structures, including 13- and 15-membered aza-macrocycles. nih.govresearchgate.net This type of ring-expansion reaction provides a powerful tool for macrocycle synthesis. nih.govnih.gov The general strategy involves the controlled condensation of multiple oxetane units with a carbene intermediate. nih.govresearchgate.net

Design and Synthesis of Advanced this compound Derivatives

The combination of the reactive chloromethyl group and the strained oxetane ring allows for the design and synthesis of a wide range of advanced derivatives with potential applications in medicinal chemistry and materials science. The oxetane ring is considered a valuable structural motif in drug discovery, often serving as a polar equivalent to a gem-dimethyl group and offering improved metabolic stability and hydrogen bonding capacity. researchgate.net

The derivatization strategies discussed in the previous sections form the basis for creating these advanced structures. For example, the introduction of different functional groups via nucleophilic substitution can be used to tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and biological activity.

Furthermore, the oxetane ring can undergo ring-opening reactions under either acidic or basic conditions, providing another avenue for derivatization. This allows for the synthesis of linear polyether chains with a pendant functional group derived from the chloromethyl moiety.

Polymerization and Oligomerization Studies Involving this compound

The strained nature of the oxetane ring makes this compound and its analogs interesting monomers for polymerization studies, particularly for the synthesis of polyethers.

Ring-Opening Polymerization (ROP) for Polyether Materials

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers like oxetanes. researchgate.net The polymerization is typically initiated by a cationic species, such as a strong acid or a Lewis acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule. This process leads to the formation of a polyether backbone. researchgate.net The rate and control of the polymerization can be influenced by factors such as the monomer structure, the type of initiator, and the reaction conditions. researchgate.netmdpi.com

The presence of the chloromethyl group on the oxetane ring introduces a functional handle that is preserved along the resulting polyether chain. This "functionalized" polyether can be further modified in a subsequent step, allowing for the synthesis of graft copolymers or materials with specific properties.

Initiator Type General Mechanism Resulting Polymer Key Features
Cationic Initiators (e.g., H+, Lewis Acids)Activation of the oxetane oxygen followed by nucleophilic attack of another monomer.Linear polyether with pendant chloromethyl groups.Can be living/controlled under specific conditions, allowing for control over molecular weight and architecture.
Anionic Initiators (less common for oxetanes)Nucleophilic attack on a carbon atom of the oxetane ring.Linear polyether with pendant chloromethyl groups.Generally less effective for oxetanes compared to epoxides.

Condensation Polymerization via the Chloromethyl Moiety

While the oxetane ring is prone to ROP, the chloromethyl group offers a distinct opportunity for participating in condensation polymerization. libretexts.org This type of polymerization involves the reaction between two different functional groups with the elimination of a small molecule, such as water or HCl. libretexts.org

In the context of this compound, the chloromethyl group can act as an electrophilic site. If a difunctional nucleophile is used as a co-monomer, a step-growth polymerization can occur. For example, reaction with a diol or a diamine could lead to the formation of a polyether or a polyamine, respectively, where the oxetane ring is incorporated as a repeating unit in the polymer backbone. This approach offers a route to polymers with unique architectures and properties that are distinct from those obtained via ROP.

Co-monomer Linkage Formed Polymer Type
Diol (HO-R-OH)Ether (-O-CH2-oxetane)Polyether
Diamine (H2N-R-NH2)Amine (-NH-CH2-oxetane)Polyamine
Dithiol (HS-R-SH)Thioether (-S-CH2-oxetane)Polythioether
Dicarboxylic Acid (HOOC-R-COOH)Ester (-OOC-CH2-oxetane)Polyester

Role of 2 Chloromethyl 2 Propyloxane As a Key Building Block in Complex Molecule Synthesis

Precursor in Organic Synthetic Scaffolds

Functionalized oxetanes are increasingly recognized as important motifs and templates in organic synthesis. acs.org Their ability to act as precursors for diverse molecular scaffolds stems from the reactivity of the oxetane (B1205548) ring and the potential for modification of its side chains.

Introduction of Functional Groups: The chloromethyl group on the oxetane ring serves as a reactive handle for introducing a wide array of other functional groups through nucleophilic substitution reactions. This allows for the creation of a library of substituted oxetane derivatives, which can then be used to build more complex molecular architectures.

Bioisosterism in Drug Discovery: Functionalized oxetanes are considered valuable bioisosteres for commonly found groups like benzoyl or gem-dimethyl groups in bioactive molecules. nih.govnih.gov By replacing these groups with an oxetane ring, chemists can fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability, without losing its biological activity. nih.govnih.gov

Construction of Polycyclic Systems: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a key method for synthesizing the oxetane ring itself, often leading to complex spirocyclic scaffolds. rsc.orgresearchgate.net These scaffolds are versatile intermediates that can be further elaborated into more intricate molecular structures. rsc.org

Intermediate for Advanced Organic Materials (e.g., adhesives, coatings)

One of the most significant applications of 3-chloromethyl-3-propyloxetane is its role as a monomer in cationic ring-opening polymerization (CROP). mdpi.comgoogle.com This process leads to the formation of polyethers, specifically polyoxetanes, which have found use in a variety of advanced materials.

Polymerization Process: The polymerization is typically initiated by Lewis acids or other cationic initiators. wikipedia.org The strain in the four-membered ring is released upon opening, providing the thermodynamic driving force for the reaction. mdpi.com The resulting polymer, poly(3-chloromethyl-3-propyloxetane), possesses a backbone of repeating ether units with pendant chloromethyl groups.

Adhesives and Coatings: Polyoxetanes derived from monomers like 3-chloromethyl-3-propyloxetane and its analogues are used in formulations for adhesives and coatings. mdpi.comontosight.aispecialchem.com The polymer backbone provides adhesive properties, and the reactive chloromethyl side chains can be used for cross-linking or further functionalization to enhance performance characteristics like chemical resistance and durability. ontosight.ai For instance, the homopolymer of 3,3-bis(chloromethyl)oxetane (B146354) was commercially successful due to its high heat-distortion temperature and low water absorption, making it suitable for sterilizable goods. wikipedia.org

Energetic Binders: Modified polyoxetanes, particularly those with energetic functionalities like azide (B81097) groups replacing the chlorine, are researched and used as high-performance binders in solid propellants and polymer-bonded explosives. mdpi.comresearchgate.net

Table 1: Properties of Polymers Derived from Substituted Oxetanes

MonomerPolymer TypeKey PropertiesApplications
3-Chloromethyl-3-propyloxetanePolyetherReactive pendant groups, potential for cross-linkingIntermediate for adhesives, coatings google.comgoogle.com
3,3-Bis(chloromethyl)oxetanePolyether (Penton)High heat-distortion temp., low water absorption, chemical resistanceEngineering polymer, sterilizable goods wikipedia.org
3-Ethyl-3-(hydroxymethyl)oxetaneHyperbranched PolyetherGood adhesion to polar substratesAdhesives mdpi.com
3-Azidomethyl-3-methyloxetane (AMMO)Energetic PolyetherHigh nitrogen content, energeticEnergetic binders for propellants researchgate.net

Applications in Supramolecular Chemistry and Host-Guest Systems

The structural features of oxetanes and their polymers also lend themselves to applications in the field of supramolecular chemistry.

Calixarene-Oxetane Polymers: Oxetane groups can be attached to larger scaffold molecules like calixarenes. optica.org These functionalized calixarenes can then be polymerized. Calixarenes are well-known host molecules in supramolecular chemistry, capable of binding various ions and small organic molecules. optica.org

Enhanced Luminescence: Research has shown that calixarene-oxetane copolymers can act as a host matrix for luminescent guest molecules, such as europium complexes. The polymer structure can effectively encapsulate the guest, preventing aggregation and concentration quenching, which leads to an enhancement of the luminescent intensity. optica.org This demonstrates the potential for creating advanced optical materials.

Control of Stereoselectivity: In photochemical reactions, host-guest interactions can be used to control the stereochemical outcome. For example, attaching a guest molecule to a chiral host via hydrogen bonding can allow for the discrimination of enantiotopic faces during a reaction, influencing the synthesis of specific stereoisomers of oxetane-containing products. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloromethyl 2 Propyloxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. acs.org For 2-(Chloromethyl)-2-propyloxetane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms.

¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC)

The structural backbone of the molecule would be pieced together using a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the different types of hydrogen atoms present. The spectrum would be expected to show distinct signals for the propyl group (a triplet for the terminal CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ group adjacent to the quaternary carbon), a singlet for the chloromethyl (CH₂Cl) group, and two pairs of signals for the diastereotopic protons of the two methylene (B1212753) (CH₂) groups in the oxetane (B1205548) ring. The signals for the oxetane ring protons typically appear downfield due to the deshielding effect of the adjacent oxygen atom. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. libretexts.org For 2-(Chloromethyl)-2-propyloxetane, six distinct signals would be expected: one for the quaternary carbon of the oxetane ring, two for the methylene carbons of the oxetane ring, one for the chloromethyl carbon, and two for the propyl group carbons (as the two CH₂ groups in the propyl chain are chemically distinct). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH₃, CH₂, and CH carbons. uvic.ca

2D NMR Spectroscopy: Two-dimensional techniques are essential for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the adjacent methylene groups within the propyl chain and between the geminal protons on each of the oxetane ring carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the proton signal for the chloromethyl group would correlate with the signal for the chloromethyl carbon. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Chloromethyl)-2-propyloxetane (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary.)

Atom Position (Structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Protons to Carbons)
Oxetane Ring
C2 (Quaternary)-~80-90-
C3 (-CH₂-)~2.5-2.8~30-40C2, C4
C4 (-CH₂-)~4.4-4.7~70-80C2, C3
Substituents
-CH₂Cl~3.6-3.8~45-55C2
-CH₂-CH₂-CH₃ (Propyl C1')~1.8-2.0~40-50C2, C2', C3'
-CH₂-CH₂-CH₃ (Propyl C2')~1.4-1.6~15-25C1', C3'
-CH₂-CH₂-CH₃ (Propyl C3')~0.9-1.0~10-15C1', C2'

Dynamic NMR for Conformational Analysis

The four-membered oxetane ring is not planar and undergoes a rapid "puckering" motion at room temperature. This conformational flexibility can be studied using dynamic NMR (DNMR). By lowering the temperature of the NMR experiment, it may be possible to slow this ring-puckering on the NMR timescale. This would result in the broadening and eventual splitting of the signals for the ring protons into separate signals for the axial and equatorial positions, allowing for the study of the ring's conformational dynamics and the energetic barrier of the puckering process. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺) peak would be observed, confirming the molecular weight. acdlabs.com Given the presence of chlorine, the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

The fragmentation of 2-(Chloromethyl)-2-propyloxetane would likely proceed through several predictable pathways:

Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to breaking. This could lead to the loss of the propyl radical (•C₃H₇) or the chloromethyl radical (•CH₂Cl).

Loss of a Neutral Molecule: The molecule could lose stable neutral fragments. For example, loss of CH₂O (formaldehyde) or C₃H₆ (propene) via ring fragmentation.

Loss of HCl: Elimination of a hydrogen and the chlorine atom to form a stable HCl molecule is another common pathway for chlorinated compounds. dtic.mil

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-(Chloromethyl)-2-propyloxetane (Note: m/z values are based on the ³⁵Cl isotope.)

m/z ValuePossible Fragment IdentityFragmentation Pathway
148[M]⁺Molecular Ion
113[M - Cl]⁺Loss of chlorine radical
105[M - C₃H₇]⁺Loss of propyl radical (α-cleavage)
99[M - CH₂Cl]⁺Loss of chloromethyl radical (α-cleavage)
57[C₄H₉]⁺Propyl group fragment (tert-butyl cation rearrangement)
43[C₃H₇]⁺Propyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by several key absorptions. A strong, characteristic band for the asymmetric C-O-C stretch of the ether linkage within the strained oxetane ring would be expected around 950-1000 cm⁻¹. Strong C-H stretching vibrations from the propyl and chloromethyl groups would appear in the 2850-3000 cm⁻¹ region. A distinct absorption corresponding to the C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹. docbrown.infospectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar C-O and C-Cl bonds would show weaker signals, the non-polar C-C and C-H bonds of the propyl group would produce strong Raman scattering, providing a clear fingerprint of the alkyl portion of the molecule. spectroscopyonline.com

Table 3: Predicted Principal IR and Raman Vibrational Frequencies for 2-(Chloromethyl)-2-propyloxetane

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAlkyl (CH₂, CH₃)2850-3000StrongStrong
C-O-C StretchOxetane Ring Ether950-1000StrongWeak
C-Cl StretchChloromethyl600-800StrongMedium
CH₂ BendMethylene Scissoring1450-1470MediumMedium
CH₃ BendMethyl Umbrella1370-1380MediumMedium

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If 2-(Chloromethyl)-2-propyloxetane can be isolated as a stable, single crystal, X-ray crystallography can provide the ultimate proof of its structure. anton-paar.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. libretexts.org The results would confirm the connectivity of all atoms and provide exact bond lengths, bond angles, and the specific puckered conformation of the oxetane ring in the crystal lattice. anton-paar.comlibretexts.org

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or other byproducts, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, 2-(Chloromethyl)-2-propyloxetane would be well-suited for analysis by GC-MS. nih.gov The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. scharlab.com The separated components then enter a mass spectrometer for detection and identification. This technique is ideal for assessing the purity of a synthesized batch and identifying any volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing derivatives of 2-(Chloromethyl)-2-propyloxetane that may be less volatile or more polar, LC-MS is the method of choice. chromatographyonline.com LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. nih.gov This technique is particularly powerful for monitoring the progress of a reaction in which the starting material is converted into a larger, more functionalized product. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Chloromethyl 2 Propyloxane

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. northwestern.eduidosr.org For 2-(chloromethyl)-2-propyloxane, QM methods like Hartree-Fock and post-Hartree-Fock methods would be employed to solve the electronic Schrödinger equation, providing a detailed picture of its molecular orbitals and energy. northwestern.eduarxiv.org

Molecular Geometry and Strain Energy: The oxetane (B1205548) ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol for the unsubstituted parent molecule, which is substantially higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This strain arises from the deviation of bond angles from the ideal tetrahedral value. beilstein-journals.org QM calculations can precisely determine the bond lengths and angles for this compound. The substitution at the C2 position with both a propyl and a chloromethyl group is expected to influence the puckering of the four-membered ring. acs.org

Electronic Properties: Calculations would reveal the distribution of electron density within the molecule. The electronegative chlorine and oxygen atoms would create distinct regions of partial positive and negative charge. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated, and their energy gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Below is a representative data table illustrating the type of energetic and structural data that would be obtained from QM calculations, with values based on typical findings for substituted oxetanes.

Calculated PropertyDescriptionIllustrative Value
Ground State Energy The total electronic energy of the molecule in its most stable conformation.Varies with method
Ring Strain Energy The excess energy due to the strained four-membered ring structure.~25-27 kcal/mol
Dipole Moment A measure of the net molecular polarity arising from charge distribution.~1.5 - 2.5 D
C-O Bond Lengths The distance between carbon and oxygen atoms in the oxetane ring.~1.45 - 1.47 Å
C-C-C Bond Angle The angle within the puckered oxetane ring.~84° - 86°
C-O-C Bond Angle The angle at the oxygen atom within the oxetane ring.~90° - 92°
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.~5 - 7 eV

Table 1: Representative data from QM calculations for a substituted oxetane.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. idosr.orgwiley-vch.deumn.edu For this compound, DFT can be used to explore potential reaction pathways, such as nucleophilic ring-opening reactions, which are characteristic of strained ethers. beilstein-journals.orgresearchgate.net

Ring-Opening Reactions: DFT calculations can model the entire energy profile of a reaction. oregonstate.edu For instance, in an acid-catalyzed ring-opening, DFT would be used to locate the structures of the reactants, the protonated intermediate, the transition state for the nucleophilic attack, and the final product. The energy barriers (activation energies) calculated for these steps provide quantitative insight into the reaction kinetics. rsc.orgrsc.org Studies on similar oxetanes show that the ring-opening is often facile due to the release of ring strain. rsc.org

The regioselectivity of the ring-opening can also be predicted. Nucleophilic attack could theoretically occur at either the C2 or C4 position of the oxetane ring. DFT calculations of the transition state energies for both pathways would determine the favored product. The presence of the electron-withdrawing chloromethyl group and the sterically bulky propyl group at C2 would be critical factors in this determination.

Example Reaction Profile Data: The following table demonstrates the kind of data DFT calculations would provide for a hypothetical ring-opening reaction with a generic nucleophile (Nu⁻).

ParameterDescriptionIllustrative Value (kcal/mol)
ΔE_activation Activation energy for the rate-determining step.15 - 25
ΔE_reaction The overall change in energy from reactants to products (enthalpy of reaction).-10 to -20 (exothermic)
Transition State (TS) Geometry The molecular structure at the highest point on the reaction energy profile.Characterized by partial bond formation (Nu--C) and bond breaking (C--O).
Intermediate Stability The relative energy of any intermediate species, such as a protonated oxetane.Varies based on reaction conditions.

Table 2: Illustrative DFT data for a reaction mechanism study.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM and DFT methods are excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. plos.orgconicet.gov.ar

For this compound, the key areas of interest for MD simulations would be:

Ring Puckering: The oxetane ring is not planar and undergoes rapid puckering. MD simulations can map the energy landscape of this motion and determine the most stable puckered conformation and the energy barriers between different conformations.

Side-Chain Dynamics: The propyl and chloromethyl groups have their own rotational degrees of freedom. MD simulations would show the preferred orientations (rotamers) of these side chains relative to the ring and how their motions are coupled to the ring's dynamics. This provides a complete picture of the molecule's conformational landscape. nih.gov

The simulation would reveal the distribution of different conformers at a given temperature, highlighting the most populated states. This information is crucial for understanding how the molecule's shape might influence its interaction with other molecules or biological targets.

Simulation ParameterPurposeTypical Setup
Force Field A set of parameters describing the potential energy of the system.General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF)
Solvent Model Explicit or implicit representation of the solvent environment.TIP3P water (explicit) or Generalized Born (implicit)
Simulation Time The duration of the simulation, which needs to be long enough to sample relevant motions.100 ns - 1 µs
Temperature/Pressure The thermodynamic conditions of the simulation.300 K, 1 atm
Analysis Metrics used to understand the trajectory.Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions.

Table 3: Typical parameters and goals for an MD simulation of this compound.

Structure-Reactivity Relationship Analysis

The computational data from QM, DFT, and MD simulations converge to provide a detailed understanding of the structure-reactivity relationship. archive.orgdokumen.pub For this compound, the key relationships are:

Ring Strain and Reactivity: The high ring strain (energetics from QM) is the primary driving force for ring-opening reactions. beilstein-journals.org The energy released upon opening the ring makes such reactions thermodynamically favorable.

Electronic Effects of Substituents: The electron-withdrawing nature of the chloromethyl group, quantifiable through calculated partial charges (from QM/DFT), will influence the reactivity of the oxetane ring. It can affect the basicity of the oxetane oxygen and activate the ring towards nucleophilic attack.

Steric Effects of Substituents: The steric bulk of the propyl group, visualized through conformational analysis (MD) and static models (QM), will hinder nucleophilic attack at the C2 position. This steric hindrance is a major factor in determining the regioselectivity of ring-opening reactions, likely favoring attack at the less-substituted C4 position. researchgate.net

Conformational Control: The molecule's preferred three-dimensional shape (from MD simulations) dictates how it presents itself for a reaction. The accessibility of the oxygen lone pairs for protonation or the accessibility of the ring carbons for nucleophilic attack is governed by the conformational landscape. warwick.ac.uk

No Information Available for this compound

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The complete absence of information prevents the generation of an article on the requested topics. All sections of the user's outline—including the development of catalytic systems, applications in materials science, green chemistry innovations, and stereoselective synthesis—require existing research data, which is not available for this specific compound.

It is possible that the compound name provided contains a typographical error or that it is a novel compound that has not yet been synthesized or described in the scientific literature. The search results frequently identified a different, but structurally related, compound, 2-(Chloromethyl)-2-methyloxirane , for which a body of research exists. However, per the strict instructions to focus solely on "this compound," no content can be produced.

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Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Chloromethyl)-2-propyloxane from its precursor alcohols?

The synthesis typically involves acid-catalyzed chlorination of a tertiary alcohol precursor. For example, 2-methylpropan-2-ol can be chlorinated using concentrated HCl under reflux with vigorous stirring to maximize yield. Key parameters include temperature control (40–60°C), reaction time (4–6 hours), and stoichiometric excess of HCl to drive the reaction to completion. Post-reaction purification via fractional distillation is critical to isolate the product from unreacted reagents and byproducts .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (e.g., 50–60 mmHg) is preferred due to the compound’s moderate boiling point (~85–90°C). Drying agents like anhydrous MgSO₄ or molecular sieves are used to remove residual moisture. For trace impurities, column chromatography with silica gel and a hexane/ethyl acetate eluent system can achieve >95% purity. Confirm purity via GC-MS or NMR .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~3.8–4.2 ppm for ¹H; δ ~45–50 ppm for ¹³C) and oxirane ring protons (δ ~3.0–3.5 ppm) are diagnostic.
  • IR Spectroscopy : C-Cl stretch at ~650–750 cm⁻¹ and epoxy C-O-C asymmetric stretch at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 136.6 (calculated for C₇H₁₃ClO) with fragmentation patterns indicating loss of Cl (m/z 101) or propyl groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the yield of this compound?

Under acidic conditions, the reaction favors SN1 mechanisms, leading to substitution products. However, elevated temperatures or steric hindrance may promote E1 elimination, forming alkenes like 2-methylpropene. Kinetic studies show that maintaining a pH < 2 and temperatures below 60°C minimizes elimination. Quantitative analysis via GC or HPLC is necessary to monitor byproduct formation .

Q. How can researchers resolve contradictions in kinetic vs. thermodynamic control during epoxidation of related chlorinated alkenes?

For epoxides derived from chlorinated alkenes (e.g., 2-chloro-3-(2-ethylphenyl)-1-propene), kinetic control (low-temperature, fast reactions with m-CPBA) favors less stable epoxides, while thermodynamic control (higher temperatures) stabilizes trans-epoxides. Computational modeling (DFT) of transition states and stereoelectronic effects can clarify these outcomes .

Q. What stereochemical considerations arise during the synthesis of this compound derivatives?

The oxirane ring’s stereochemistry influences reactivity in nucleophilic ring-opening reactions. For example, axial vs. equatorial orientation of the chloromethyl group affects regioselectivity when reacting with amines or thiols. Chiral HPLC or polarimetry is required to assess enantiomeric excess in asymmetric syntheses .

Q. How can this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Its epoxy and chloromethyl groups enable diverse functionalization. For instance:

  • Ring-opening with amines yields β-amino alcohols, precursors to beta-blockers.
  • Alkylation of nucleophiles (e.g., thiols) produces sulfides for antiviral agents.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids generate biaryl ethers for anticancer scaffolds .

Q. What computational methods are suitable for modeling the thermodynamic stability of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies and transition states. Molecular dynamics simulations (e.g., AMBER) can model solvation effects in polar aprotic solvents. Validate predictions against experimental thermochemical data (e.g., enthalpy of vaporization from DSC) .

Q. How can trace impurities (e.g., residual HCl or alkenes) impact downstream applications, and what analytical strategies detect them?

Residual HCl accelerates hydrolysis of the oxirane ring, while alkenes act as chain-transfer agents in polymerization. Detection methods:

  • Ion Chromatography : Quantifies chloride ions.
  • Headspace GC-MS : Identifies volatile alkenes.
  • Karl Fischer Titration : Measures moisture content, critical for stability .

Q. What role does this compound play in polymer chemistry, and how can its reactivity be tailored for specific materials?

The compound acts as a crosslinking agent in epoxy resins or a monomer in ring-opening polymerizations. For example, cationic polymerization with BF₃ catalysts produces polyethers with tunable glass transition temperatures (Tg). Adjusting the propyl chain length or substituting chlorine with azide groups modifies mechanical and thermal properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.